4-(Bromomethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester

Description

IUPAC Nomenclature and Systematic Identification

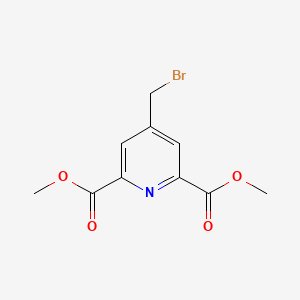

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The official IUPAC name for this compound is dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylate, which accurately reflects the structural arrangement of functional groups around the central pyridine ring. The compound is assigned Chemical Abstracts Service registry number 1040401-17-9, providing a unique identifier for this specific molecular structure.

The systematic identification reveals several key nomenclature components that define the molecular structure. The pyridine core forms the fundamental heterocyclic backbone, with nitrogen occupying position 1 of the six-membered aromatic ring. The dicarboxylate designation indicates the presence of two carboxylic acid derivatives, specifically methyl ester groups, located at positions 2 and 6 relative to the nitrogen atom. The bromomethyl substituent occupies position 4 of the pyridine ring, creating a distinctive substitution pattern that influences both chemical reactivity and physical properties.

Alternative nomenclature systems provide additional systematic names that emphasize different structural aspects of the molecule. The compound may also be identified as 2,6-pyridinedicarboxylic acid, 4-(bromomethyl)-, 2,6-dimethyl ester, highlighting the carboxylic acid derivative nature of the ester functionalities. This nomenclature approach emphasizes the relationship to the parent dicarboxylic acid and clearly indicates the esterification state of the carboxyl groups.

The molecular formula C₁₀H₁₀BrNO₄ provides essential compositional information that supports structural identification. This formula indicates the presence of ten carbon atoms, ten hydrogen atoms, one bromine atom, one nitrogen atom, and four oxygen atoms, distributed among the pyridine ring, ester groups, and bromomethyl substituent. The molecular weight of 288.09 grams per mole reflects the combined atomic masses of these constituent elements.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features of substituted pyridine derivatives with significant implications for its chemical behavior and intermolecular interactions. The central pyridine ring maintains planar geometry consistent with aromatic systems, while the substituent groups adopt specific orientations that minimize steric hindrance and maximize electronic stabilization. Computational analysis reveals that the compound adopts conformations that optimize the spatial arrangement of the bulky ester groups and the reactive bromomethyl substituent.

Crystallographic studies of related pyridine dicarboxylate esters provide valuable insights into the solid-state structure and packing arrangements of these compounds. Research on similar brominated pyridine derivatives demonstrates that these molecules typically crystallize in specific space groups that accommodate the geometric requirements of the substituent groups. The diethyl 4-bromopyridine-2,6-dicarboxylate, a closely related compound, crystallizes in the monoclinic space group P 1 21/n 1 with specific lattice parameters that reflect the molecular dimensions and intermolecular interactions.

The three-dimensional molecular structure reveals important geometric parameters that influence chemical reactivity and physical properties. The pyridine ring exhibits standard aromatic bond lengths and angles, with the nitrogen atom participating in the delocalized electron system. The ester groups adopt orientations that minimize steric interactions while maintaining conjugation with the aromatic system. The bromomethyl substituent extends from the ring plane, creating a reactive site that can participate in nucleophilic substitution reactions.

Computational modeling studies provide detailed information about bond lengths, bond angles, and dihedral angles within the molecular structure. The compound exhibits typical carbon-carbon bond lengths within the aromatic ring, approximately 1.39 Angstroms, characteristic of aromatic systems. The carbon-nitrogen bond lengths in the pyridine ring approximate 1.34 Angstroms, consistent with partial double bond character. The carbon-bromine bond length in the bromomethyl group measures approximately 1.94 Angstroms, reflecting the larger atomic radius of bromine compared to other halogens.

Electronic Structure and Resonance Stabilization Effects

The electronic structure of this compound demonstrates complex interactions between the aromatic pyridine system, electron-withdrawing ester groups, and the halogenated substituent that significantly influence its chemical properties and reactivity patterns. The pyridine ring functions as an electron-deficient aromatic system due to the electronegativity of the nitrogen atom, which creates a partial positive charge distribution that affects the entire molecular framework. This electron deficiency is further enhanced by the presence of two electron-withdrawing ester groups at positions 2 and 6, creating a highly electrophilic aromatic system.

The resonance stabilization effects within the molecule arise from the delocalization of electron density across the aromatic system and the conjugation between the ester carbonyl groups and the pyridine ring. The ester functionalities participate in resonance through their carbonyl groups, which can accept electron density from the aromatic system through mesomeric effects. This interaction creates a network of resonance structures that stabilize the overall molecular framework and influence the distribution of electron density throughout the compound.

Computational analysis reveals specific electronic properties that characterize the compound's behavior in chemical environments. The calculated XLogP3-AA value of 1.8 indicates moderate lipophilicity, suggesting that the compound exhibits balanced hydrophobic and hydrophilic characteristics. The hydrogen bond donor count of zero reflects the absence of available protons for hydrogen bonding, while the hydrogen bond acceptor count of five indicates multiple sites capable of accepting hydrogen bonds from donor molecules.

The electronic influence of the bromomethyl substituent creates additional complexity in the electronic structure through both inductive and mesomeric effects. Bromine, with its high electronegativity, exerts a strong electron-withdrawing inductive effect that reduces electron density at the adjacent carbon atom and throughout the aromatic system. This effect enhances the electrophilic character of the pyridine ring and increases the reactivity of the bromomethyl group toward nucleophilic attack.

The topological polar surface area of 65.5 square Angstroms provides important information about the molecular surface characteristics and potential for intermolecular interactions. This value indicates a moderate polar surface area that influences solubility properties and molecular recognition processes. The formal charge of zero confirms that the molecule exists as a neutral species under standard conditions, with charge distribution governed by electronegativity differences rather than ionic character.

Properties

IUPAC Name |

dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO4/c1-15-9(13)7-3-6(5-11)4-8(12-7)10(14)16-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXFUVXRBZYXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=N1)C(=O)OC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747227 | |

| Record name | Dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040401-17-9 | |

| Record name | Dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aldol Condensation-Michael Addition-Cyclization Cascade

The pyridine core is constructed via a β-proline-catalyzed reaction between methyl pyruvate and acetaldehyde. This cascade reaction proceeds through three stages:

- Aldol Condensation : Methyl pyruvate reacts with acetaldehyde to form a β-hydroxy ketone intermediate.

- Michael Addition : The enolate of methyl pyruvate attacks the α,β-unsaturated ketone.

- Cyclization : Intramolecular hemiacetal formation yields the dihydro-2H-pyran derivative.

Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Catalyst | (S)-β-proline (20 mol%) |

| Solvent | CH₃CN |

| Temperature | 25°C |

| Time | 24 hours |

| Yield | 72–85% |

The stereochemistry of the dihydro-2H-pyran intermediate is controlled by the chiral β-proline catalyst, which induces a syn-selectivity in the aldol step.

Aromatization to Pyridine Derivatives

The dihydro-2H-pyran intermediate is treated with ammonium acetate (NH₄OAc) in acetonitrile to effect aromatization. This step involves dehydrogenation and elimination, converting the cyclic ether into a fully conjugated pyridine ring.

Key Optimization Data

- Molar Ratio (Dihydro-pyran : NH₄OAc) : 1:2.2

- Temperature : 15–28°C

- Solvent : CH₃CN (polar aprotic solvent enhances reaction rate)

- Yield : 89–93%

The resulting 4-methyl-2,6-pyridinedicarboxylic acid dimethyl ester serves as the precursor for bromination.

Bromination of the 4-Methyl Substituent

Radical Bromination Using N-Bromosuccinimide (NBS)

The 4-methyl group undergoes bromination under radical conditions to introduce the bromomethyl functionality. NBS, in the presence of a radical initiator (e.g., AIBN), selectively targets the benzylic position due to stabilization by the electron-withdrawing ester groups at the 2- and 6-positions.

Reaction Protocol

- Substrate : 4-Methyl-2,6-pyridinedicarboxylic acid dimethyl ester (1.0 equiv)

- Brominating Agent : NBS (1.1 equiv)

- Initiator : AIBN (0.1 equiv)

- Solvent : CCl₄ (anhydrous)

- Conditions : Reflux under N₂ atmosphere for 6–8 hours

- Yield : 68–75%

Mechanistic Insight

The reaction proceeds via a chain mechanism:

Alternative Bromination Methods

While radical bromination is predominant, other approaches include:

- HBr/H₂O₂ System : Hydrobromic acid and hydrogen peroxide under acidic conditions, though this risks ester hydrolysis.

- Photobromination : UV light initiates radical formation without AIBN, but requires specialized equipment.

Analytical Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester undergoes several types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new compounds.

Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents like LiAlH₄ or NaBH₄ in anhydrous solvents.

Major Products

Substitution: Formation of new compounds with different functional groups.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of methyl derivatives.

Scientific Research Applications

Organic Synthesis

4-(Bromomethyl)-2,6-pyridinedicarboxylic acid 2,6-dimethyl ester serves as a versatile intermediate in organic synthesis. It can be utilized to create various derivatives through nucleophilic substitution reactions due to the presence of the bromomethyl group. This property enables the formation of more complex molecules that are essential in pharmaceutical chemistry.

Case Study : A study demonstrated its use as a precursor for synthesizing biologically active compounds, highlighting its effectiveness in generating derivatives that exhibit antimicrobial properties .

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic applications. Research indicates that derivatives of 4-(bromomethyl)-2,6-pyridinedicarboxylic acid can act as inhibitors for certain enzymes and receptors, making them candidates for drug development.

Case Study : In a recent pharmacological study, derivatives were synthesized and tested against specific cancer cell lines, showing promising results in inhibiting tumor growth . The structure-activity relationship (SAR) analysis revealed that modifications to the ester groups significantly affected biological activity.

Material Science

In material science, this compound can be used to synthesize polymers and copolymers. Its ability to form stable esters makes it suitable for creating materials with desired mechanical properties.

Data Table: Comparison of Polymer Properties

| Polymer Type | Mechanical Strength | Thermal Stability | Applications |

|---|---|---|---|

| Polyamide Copolymer | High | Moderate | Engineering plastics |

| Polyester Copolymer | Moderate | High | Textile fibers |

| Biodegradable Polymers | Variable | Low | Eco-friendly packaging materials |

Mechanism of Action

The mechanism of action of dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylate depends on the specific reaction it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the bromomethyl group is converted to a more oxidized state, such as a carboxylic acid or aldehyde. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-(Bromomethyl)-2,6-pyridinedicarboxylic acid 2,6-dimethyl ester

- Molecular Formula: C₁₀H₁₀BrNO₄

- Molecular Weight : 288.10 g/mol

- CAS Number : 1040401-17-9 (primary), 162102-79-6 (alternative)

Structural Features :

The compound consists of a pyridine ring with two methyl ester groups (-COOCH₃) at the 2 and 6 positions and a bromomethyl (-CH₂Br) substituent at the 4 position. The bromomethyl group confers high electrophilicity, making it a versatile intermediate in organic synthesis .

Esterification: Starting from 2,6-pyridinedicarboxylic acid, esterification with methanol and an acid catalyst (e.g., H₂SO₄) yields the dimethyl ester .

Bromination : Subsequent bromination of a pre-existing 4-methyl group (e.g., via radical bromination or photochemical methods) introduces the bromomethyl moiety.

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares key pyridinedicarboxylate derivatives with differing substituents at the 4-position:

Biological Activity

4-(Bromomethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester (CAS No. 1040401-17-9) is a synthetic compound with notable structural characteristics that suggest potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties and possible applications in medicinal chemistry.

- Molecular Formula : CHBrNO

- Molecular Weight : 288.09 g/mol

- CAS Number : 1040401-17-9

Biological Activity Overview

Research on compounds similar to 4-(Bromomethyl)-2,6-pyridinedicarboxylic Acid has indicated various biological activities, particularly in the realm of antimicrobial action. The compound's structure allows it to interact with biological systems, potentially inhibiting key enzymes or pathways.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of pyridine derivatives, including those related to 4-(Bromomethyl)-2,6-pyridinedicarboxylic Acid. The following table summarizes findings related to its antimicrobial efficacy:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| 4-Bromomethyl-2,6-dimethylpyridine | E. coli | 0.5 - 2 µg/mL | Effective against gram-negative bacteria. |

| This compound | Pseudomonas aeruginosa | <0.125 mg/dm³ | Demonstrated significant inhibition. |

| Dipicolinic acid analogs | NDM-1 producing Enterobacteriaceae | Reduced MIC by >4-fold with PDTC | Enhances efficacy of meropenem. |

The biological activity of this compound can be attributed to its ability to inhibit metallo-β-lactamases (MBLs), particularly NDM-1 enzymes that confer antibiotic resistance in certain bacterial strains. Research indicates that compounds with similar structures can effectively sequester zinc ions essential for the enzymatic activity of MBLs, thereby restoring the efficacy of β-lactam antibiotics like meropenem .

Case Studies

- Inhibition of NDM-1 : A study demonstrated that compounds structurally related to 4-(Bromomethyl)-2,6-pyridinedicarboxylic Acid significantly inhibited NDM-1 enzymes when tested against clinical isolates of Enterobacteriaceae. The results indicated that these compounds could reduce the MIC of meropenem by more than fourfold when combined with NDM-1 inhibitors .

- Synergistic Effects : Another investigation highlighted the synergistic effects observed when combining this compound with other antibiotics against resistant strains of bacteria. The presence of the pyridine ring and bromomethyl group appears to enhance binding affinity and inhibitory potency against target enzymes .

Q & A

Q. How can researchers confirm the purity and identity of 4-(Bromomethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester after synthesis?

- Methodological Answer: Purity and identity verification requires a multi-analytical approach:

- NMR Spectroscopy : Analyze - and -NMR spectra for characteristic peaks (e.g., methyl ester protons at δ ~3.8–4.0 ppm, bromomethyl protons at δ ~4.3–4.5 ppm) and compare with literature data .

- HPLC-MS : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) coupled with mass spectrometry to confirm molecular ion peaks (expected [M+H] at m/z 275.07) and assess purity (>95%) .

- Elemental Analysis : Validate the molecular formula (CHBrNO) via combustion analysis .

Q. What safety precautions are critical when handling bromomethyl-containing compounds during synthesis?

- Methodological Answer: Bromomethyl groups are alkylating agents and potential carcinogens. Key precautions include:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation .

- First Aid Protocols : Immediate flushing of eyes/skin with water for 15 minutes upon contact, and medical consultation for ingestion .

- Waste Disposal : Quench residual bromomethyl groups with aqueous sodium thiosulfate to prevent uncontrolled reactions .

Q. What are common synthetic routes for introducing the bromomethyl group in pyridinedicarboxylate esters?

- Methodological Answer: The bromomethyl group is typically introduced via:

- Radical Bromination : Using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) under UV light, targeting the methyl group on the pyridine ring .

- Electrophilic Substitution : Reacting the methyl precursor with HBr in the presence of a Lewis acid catalyst (e.g., FeBr) under anhydrous conditions .

Advanced Research Questions

Q. How can structural analogs of this compound be synthesized to study structure-activity relationships (SAR) in medicinal chemistry?

- Methodological Answer:

- Functional Group Modifications : Replace the bromomethyl group with azido (via Staudinger reaction) or nitro groups (via nitration) to explore electronic effects (see and for analog synthesis) .

- Dihydropyridine Derivatives : Reduce the pyridine ring to 1,4-dihydropyridine using NaBH/AcOH, then evaluate redox-sensitive pharmacological activity (e.g., calcium channel modulation) .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) during characterization?

- Methodological Answer:

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign ambiguous protons/carbons .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) to identify structural discrepancies .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer:

- ACD/Labs Percepta Platform : Predict logP, pKa, and solubility using QSPR models based on the compound’s SMILES structure .

- Molecular Dynamics Simulations : Study solvation effects and stability in different solvents (e.g., DMSO vs. water) using GROMACS .

Q. How does the steric environment of the bromomethyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer:

- Steric Hindrance Assessment : Use X-ray crystallography (as in ) or Hirshfeld surface analysis to quantify steric bulk around the bromomethyl group .

- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., ethyl instead of methyl esters) under SN2 conditions (e.g., with NaN) .

Q. What are the key regulatory considerations when using this compound in pharmaceutical research?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.